molecular formula C8H9BrO2S B6150149 5-bromo-2-(methoxymethoxy)benzene-1-thiol CAS No. 1936406-34-6

5-bromo-2-(methoxymethoxy)benzene-1-thiol

Cat. No.: B6150149
CAS No.: 1936406-34-6
M. Wt: 249.1
InChI Key:
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Description

5-Bromo-2-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-bromo-2-(methoxymethoxy)benzene-1-thiol typically involves a series of organic reactions. One common method includes the bromination of 2-(methoxymethoxy)benzene-1-thiol using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-2-(methoxymethoxy)benzene-1-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired product formation .

Scientific Research Applications

5-Bromo-2-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-(methoxymethoxy)benzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

1936406-34-6

Molecular Formula

C8H9BrO2S

Molecular Weight

249.1

Purity

95

Origin of Product

United States

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